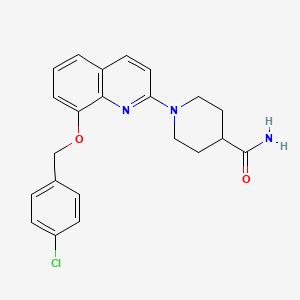

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZZADLTGWKICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the 4-Chlorobenzyl Group: The quinoline derivative is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

Formation of the Piperidine-4-carboxamide Moiety: The final step involves the reaction of the substituted quinoline with piperidine-4-carboxylic acid or its derivatives under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace the 4-chlorobenzyl group with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with the help of palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.

Medicine: Quinoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function and leading to therapeutic effects. The piperidine-4-carboxamide moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-Carboxamide Derivatives

Structural Analogues and Substituent Variations

Piperidine-4-carboxamide derivatives exhibit significant pharmacological versatility due to substituent flexibility. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Impact: The target compound’s 8-((4-chlorobenzyl)oxy)quinoline group distinguishes it from simpler benzyl or aryl substitutions (e.g., compound 2b in ). The quinoline moiety may enhance π-π stacking interactions in target binding compared to phenyl or benzodiazol groups .

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~400 g/mol) places it within the "drug-like" range, but its solubility may differ from smaller analogs like 1-(quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid (284.31 g/mol) due to the hydrophobic 4-chlorobenzyloxy group .

Pharmacological and Target Selectivity

- Cannabinoid Receptor Antagonists: CP-945,598 () demonstrates how chlorophenyl and purine substituents on piperidine-4-carboxamide enable cannabinoid receptor binding. In contrast, the target compound’s quinoline group may favor kinase or bromodomain interactions, as seen in BRD4 inhibitors () .

- Antiviral Potential: highlights piperidine-4-carboxamides with fluorobenzyl and naphthyl groups as SARS-CoV-2 inhibitors. The target compound’s 4-chlorobenzyloxy group could similarly enhance viral protease binding, though this remains speculative without direct data .

Biological Activity

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a piperidine ring, which is further substituted with a carboxamide group and a chlorobenzyl ether. This unique structure suggests several potential applications in pharmacology due to the presence of diverse functional groups that can interact with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Compounds with structural similarities have shown promise in cancer therapy. For instance, derivatives containing piperidine rings have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, with some exhibiting better efficacy than standard treatments like bleomycin .

- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective properties. Studies have indicated that such compounds can inhibit enzymes related to neurodegenerative diseases, enhancing their therapeutic potential for conditions like Alzheimer's disease .

- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity, targeting resistant strains of bacteria. The presence of halogenated groups can enhance the interaction with microbial targets .

The biological activity of this compound is largely attributed to its ability to bind selectively to specific proteins or enzymes:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and neurodegeneration. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's pathology .

- DNA Interaction : The quinoline core may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Piperidine ring | Neuroprotective effects; enzyme inhibition |

| Quinoline moiety | Anticancer properties; DNA intercalation |

| Chlorobenzyl ether | Enhanced binding affinity to biological targets |

The combination of these features may enhance selectivity and potency against specific biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against several cancer cell lines. For example, one study found that modifications to the piperidine structure resulted in enhanced apoptosis induction in hypopharyngeal carcinoma cells .

- Neuroprotective Assays : Another study highlighted the dual inhibition of cholinesterases by piperidine derivatives, suggesting their potential utility in treating Alzheimer's disease through multi-target approaches .

- Antimicrobial Testing : Compounds derived from similar structures were evaluated for their antimicrobial efficacy against resistant bacteria, showing promising results that could lead to new therapeutic agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide?

- Methodological Answer : A typical route involves coupling a quinoline derivative with a piperidine-carboxamide moiety. For example, sodium hydroxide in dichloromethane is used to facilitate nucleophilic substitution for attaching the 4-chlorobenzyloxy group to the quinoline core. Subsequent steps include purification via column chromatography and recrystallization to achieve >99% purity . Variations may involve microwave-assisted reactions (e.g., 120°C, 250W) to accelerate coupling steps, as seen in structurally related quinoline-piperidine hybrids .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer : Key precautions include:

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent degradation .

- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and toxicity (H302, H312) .

- Waste Disposal : Follow P501/P502 guidelines (incineration or licensed waste management) to avoid environmental hazards .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodological Answer :

- Catalyst Optimization : Palladium or copper catalysts improve cross-coupling efficiency in heterocyclic systems, as demonstrated in analogs like 6-(4-chlorophenyl)oxazolo-pyridines .

- Reaction Conditions : Microwave irradiation (e.g., 120°C, 250W) reduces reaction time and improves yield for quinoline derivatives .

- Purification : Gradient elution in HPLC with C18 columns resolves impurities, achieving >99% purity .

Q. How to design experiments assessing P-gp-mediated multidrug resistance (MDR) reversal activity?

- Methodological Answer :

- Cell Lines : Use Lucena 1 (P-gp overexpressing) and K562 (control) cells in RPMI-1640 medium .

- Intracellular Accumulation Assay : Treat cells with 5 µM doxorubicin (Dox) or Rho123, and measure fluorescence via flow cytometry. Compare results to verapamil (positive control) and DMSO (negative control) .

- Dose-Response Analysis : Calculate IC₅₀ values using MTT assays to quantify cytotoxicity and selectivity .

Q. What advanced techniques confirm structural integrity and purity?

- Methodological Answer :

- NMR/IR Spectroscopy : Peaks at δ 7.2–8.1 ppm (quinoline aromatic protons) and 1700 cm⁻¹ (amide C=O stretch) validate the core structure .

- Mass Spectrometry : High-resolution MS (e.g., m/z 435.12 [M+H]⁺) confirms molecular weight .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values ensure purity .

Q. How to resolve contradictions in reported synthetic yields for piperidine-4-carboxamide derivatives?

- Methodological Answer :

- Factor Analysis : Compare reaction conditions (e.g., 26% yield for 2a vs. 82% for 4d in ). Variables include solvent polarity (DMF vs. toluene), temperature, and steric effects of substituents .

- Statistical DOE : Use Taguchi or factorial design to isolate critical parameters (e.g., catalyst loading, time) impacting yield .

Q. What strategies guide the design of analogs with improved bioactivity?

- Methodological Answer :

- SAR Studies : Modify the 4-chlorobenzyl group (e.g., 2,4-dichloro substitution in compound 2c) to enhance lipophilicity and P-gp binding .

- Scaffold Hybridization : Fuse quinoline with pyrimidine (as in ) to exploit dual inhibitory effects on drug efflux pumps .

Q. Which advanced purification methods are suitable for scaling up production?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.